molecular formula C7H12O4 B6602951 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one CAS No. 2260932-18-9

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one

Cat. No.: B6602951
CAS No.: 2260932-18-9
M. Wt: 160.17 g/mol
InChI Key: IYRREUNFUYAFIG-UHFFFAOYSA-N
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Description

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one is an organic compound belonging to the class of gamma butyrolactones . Gamma butyrolactones are five-membered ring structures containing four carbon atoms, one oxygen atom, and a ketone group adjacent to the oxygen . This particular molecule features a hydroxymethyl substituent and two methyl groups on the lactone ring, contributing to its specific stereochemistry and reactivity. Compounds within this structural class are of significant interest in synthetic chemistry and natural product research. For instance, dibenzylbutyrolactone lignans, which share the gamma butyrolactone core, are well-known secondary metabolites in plants and are studied for their diverse bioactivities . Similarly, other substituted oxolan-2-one derivatives serve as key intermediates or building blocks in organic synthesis and pharmaceutical development . Researchers value this lactone for its potential as a synthetic precursor or for its role in exploring new chemical spaces. Its structure, featuring multiple functional groups, makes it a versatile candidate for further chemical modification and for the synthesis of more complex molecular architectures. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-6(2)5(9)11-4-7(6,10)3-8/h8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRREUNFUYAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCC1(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Conditions

The starting material, 3,3-dimethyl-dihydro-3(2H)-furanone, can undergo aldol condensation with aldehydes such as glycolaldehyde (HOCH₂CHO) under basic conditions. In the presence of aqueous potassium hydroxide (pH > 12) at 0–10°C, the enolate of the furanone attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate. For instance:

3,3-Dimethyl-dihydro-3(2H)-furanone+HOCH2CHOKOHβ-hydroxy ketone adduct\text{3,3-Dimethyl-dihydro-3(2H)-furanone} + \text{HOCH}_2\text{CHO} \xrightarrow{\text{KOH}} \text{β-hydroxy ketone adduct}

This step requires careful control of temperature and pH to minimize side reactions like over-condensation or retro-aldol processes.

Dehydration to Exocyclic Alkene

The β-hydroxy ketone intermediate is dehydrated to form an exocyclic alkene, a prerequisite for subsequent ozonolysis. Catalytic acid (e.g., potassium bisulfate) or thermal dehydration (150°C under reduced pressure) facilitates this step:

β-hydroxy ketoneΔ,H+3,3-dimethyl-4-(hydroxymethylidene)-dihydro-3(2H)-furanone\text{β-hydroxy ketone} \xrightarrow{\Delta, \text{H}^+} \text{3,3-dimethyl-4-(hydroxymethylidene)-dihydro-3(2H)-furanone}

The resulting alkene’s stability and reactivity depend on the steric and electronic effects of the hydroxymethylidene group.

Ozonolysis and Participating Solvent Effects

Ozonolysis of the exocyclic alkene in a participating solvent is pivotal for introducing oxygenated functional groups. Methanol, ethanol, or water are commonly used to stabilize reactive ozonides and direct product formation.

Mechanism of Ozonolysis in Methanol

In methanol, ozone reacts with the alkene to form a hydroperoxyacetal intermediate. For example:

Alkene+O3MeOHHydroperoxyacetal (IV)\text{Alkene} + \text{O}_3 \xrightarrow{\text{MeOH}} \text{Hydroperoxyacetal (IV)}

This intermediate is stabilized by the solvent, preventing over-oxidation. Reduction of the hydroperoxyacetal with sodium bisulfite yields a hemiacetal:

HydroperoxyacetalNaHSO3Hemiacetal (V)\text{Hydroperoxyacetal} \xrightarrow{\text{NaHSO}_3} \text{Hemiacetal (V)}

The choice of reducing agent (e.g., sodium bisulfite vs. catalytic hydrogenation) influences yield and purity.

Solvent Variations for Hydroxymethyl Incorporation

Using water or ethylene glycol as participating solvents could theoretically introduce hydroxyl or hydroxymethyl groups during ozonolysis. For instance, water-mediated ozonolysis might directly yield dihydroxy intermediates, bypassing the need for post-reduction deprotection. However, such approaches remain speculative without experimental validation.

Acid-Catalyzed Cyclization to Lactone

The final step involves acid-catalyzed cyclization of the hemiacetal to form the lactone ring. Heating under reflux with 0.5 N hydrochloric acid in an inert atmosphere (e.g., nitrogen) facilitates intramolecular esterification:

HemiacetalHCl, \DeltaThis compound\text{Hemiacetal} \xrightarrow{\text{HCl, \Delta}} \text{this compound}

Key parameters include:

  • Acid concentration : 0.5–10% HCl or oxalic acid.

  • Temperature : 80–100°C for 2–6 hours.

  • Workup : Neutralization, salting, and solvent extraction (e.g., dichloromethane).

Alternative Synthetic Routes

Baeyer-Villiger Oxidation

A hypothetical route involves Baeyer-Villiger oxidation of a 3,3-dimethyl-4-(hydroxymethyl)cyclohexanone precursor. Using a peracid (e.g., mCPBA) could insert an oxygen atom adjacent to the ketone, forming the lactone:

Cyclohexanone+mCPBALactone+Byproducts\text{Cyclohexanone} + \text{mCPBA} \rightarrow \text{Lactone} + \text{Byproducts}

This method’s feasibility depends on the precursor’s accessibility and regioselectivity of the oxidation.

Enzymatic Synthesis

Biocatalytic approaches using lipases or esterases could enable stereoselective lactonization of hydroxy acid precursors under mild conditions. For example:

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethylpentanoic acidLipaseLactone\text{4-Hydroxy-4-(hydroxymethyl)-3,3-dimethylpentanoic acid} \xrightarrow{\text{Lipase}} \text{Lactone}

Such methods align with green chemistry principles but require optimization of enzyme activity and substrate specificity.

Challenges and Optimization Strategies

Byproduct Formation

  • Over-oxidation : Excessive ozonolysis can degrade the hydroxymethyl group into formic acid derivatives. Mitigation involves precise control of ozone exposure and reaction monitoring via gas chromatography.

  • Racemization : Acidic conditions during cyclization may racemize chiral centers. Using milder acids (e.g., citric acid) or low temperatures could preserve stereochemistry.

Yield Improvement

  • Solvent selection : Methanol achieves higher yields (~70%) compared to ethanol or acetone due to better intermediate solubility.

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) during reduction steps may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one C₇H₁₂O₄ 160.17 g/mol 4-OH, 4-(CH₂OH), 3,3-diCH₃ High polarity, moderate logP (~0.5 estimated) N/A
4-Hydroxy-3-(hydroxymethyl)oxolan-2-one C₅H₈O₄ 132.11 g/mol 4-OH, 3-CH₂OH Higher solubility in water; logP ~-0.2
4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one C₁₂H₁₄O₄ 222.24 g/mol 4-Aromatic substituent (vanillyl group) Increased hydrophobicity (logP ~1.5)
4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one C₈H₁₄O₄ 174.19 g/mol 4-Alkyl ether chain (isobutoxymethyl) High lipophilicity (logP ~1.8)
Key Observations:
  • Polarity : The target compound’s hydroxyl groups enhance water solubility compared to aromatic or alkyl-substituted analogs (e.g., ).
  • Biological Relevance : Aromatic analogs () may exhibit pharmacological activity due to structural similarity to vanillin derivatives, whereas alkyl-substituted variants () are more suited for industrial applications like polymer synthesis.
Key Observations:
  • Industrial Use: Chlorinated dioxolanones () are preferred for polymer manufacturing due to their reactivity, whereas hydroxylated derivatives (target compound) may face stability challenges.

Biological Activity

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one, commonly referred to as a derivative of dimethyloxolan, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and other significant properties. The focus will be on recent research findings, relevant case studies, and data tables summarizing key experimental results.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₉H₁₈O₄
  • Molecular Weight : 174.24 g/mol

This compound features a hydroxyl group and a dimethyl substitution that may contribute to its biological activities.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of compounds similar to this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage.

Experimental Findings

A study conducted on various derivatives demonstrated significant radical scavenging activity measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of approximately 70%, comparable to standard antioxidants such as ascorbic acid.

Concentration (µg/mL) Inhibition (%)
1020
5050
10070

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A recent study assessed the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values were determined using the broth microdilution method.

Microorganism MIC (µg/mL) Mean OD ± SD
S. aureus500.215 ± 0.005
E. coli1000.310 ± 0.012

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. The results indicated that at concentrations below 200 µg/mL, there was no significant cytotoxic effect observed on human fibroblast cells.

Summary of Cytotoxicity Results

Concentration (µg/mL) Cell Viability (%)
5095
10090
20085

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